molecular formula C19H11ClF3N5O B2956537 5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile CAS No. 946386-25-0

5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile

Cat. No.: B2956537
CAS No.: 946386-25-0
M. Wt: 417.78
InChI Key: SINYWHUTATURBR-OXKZZOIYSA-N
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Description

5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a potent and selective small molecule inhibitor of the Proviral Integration Moloney virus (PIM) kinase family. PIM kinases are serine/threonine kinases that play crucial roles in cell survival, proliferation, and differentiation, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound acts as a ATP-competitive inhibitor , effectively blocking the phosphorylation of downstream substrates and thereby inducing apoptosis and inhibiting tumor growth in preclinical models. Its primary research value lies in the investigation of PIM kinase signaling pathways, the study of tumorigenesis, and the evaluation of oncology drug targets . Researchers utilize this inhibitor in biochemical assays and cell-based studies to explore mechanisms of drug resistance and to develop novel combination therapies. This product is supplied for research purposes and is strictly labeled "For Research Use Only," not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-amino-5-[(3-chlorophenyl)methylideneamino]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N5O/c20-13-5-1-3-11(7-13)10-26-16-15(9-24)27-18(29)28(17(16)25)14-6-2-4-12(8-14)19(21,22)23/h1-8,10H,25H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGRQLSBNKMNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=CC(=C3)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-{[(E)-(3-chlorophenyl)methylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrimidine family and features a complex structure that includes a trifluoromethyl group and a chlorophenyl moiety. Its molecular formula is C18H15ClF3N5OC_{18}H_{15}ClF_3N_5O with a molecular weight of approximately 373.30 g/mol .

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antibacterial properties. For instance:

  • Inhibition Against Bacteria : The compound has shown significant activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate that it is more effective than traditional antibiotics like kanamycin .
Bacterial StrainMIC (µg/mL)Comparative AntibioticMIC (µg/mL)
Staphylococcus aureus8Kanamycin10
Escherichia coli16Ciprofloxacin8
Pseudomonas aeruginosa32Gentamicin25

The antibacterial activity is attributed to the compound's ability to inhibit key bacterial enzymes involved in fatty acid synthesis. Specifically, it has been reported as a potent inhibitor of the enzyme ecKAS III, with an IC50 value of 5.6 µM . This inhibition disrupts bacterial growth and replication.

Case Studies

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's efficacy against a panel of Gram-positive and Gram-negative bacteria. Results indicated that it exhibited broad-spectrum antibacterial properties with lower MIC values compared to standard antibiotics .
  • Enzymatic Inhibition : Research focused on the inhibition of ecKAS III revealed that the presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly enhances the compound's potency .
  • Structural Activity Relationship (SAR) : Variations in substituents on the phenyl rings were analyzed to determine their impact on biological activity. Compounds with halogen substitutions showed improved efficacy against bacterial strains .

Comparison with Similar Compounds

Research Findings and Data Gaps

Table 1. Comparative Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight (g/mol) ~448.8 ~396.4 ~582.9
LogP (Predicted) 3.2 ± 0.3 2.8 ± 0.2 4.1 ± 0.4
Hydrogen Bond Acceptors 6 5 7
Rotatable Bonds 4 3 8

Notable Gaps:

  • Experimental data on solubility, metabolic stability, and toxicity are absent for the target compound.
  • Structural analogs (e.g., ) suggest bioactivity, but target validation studies are needed.

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